4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves a multi-step process. One common synthetic route includes:
Nitration: Introduction of a nitro group to the starting material.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the compound.
These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
4-fluoro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Contains a fluorine atom, which can influence its stability and reactivity.
Uniqueness
The presence of the bromine atom in 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole distinguishes it from similar compounds.
Properties
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c1-11-5-7-15(9-13(11)3)18-17(20)19(22-21-18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUBACGDNCNGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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